molecular formula C24H23N3O4 B2869886 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid CAS No. 2503205-77-2

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid

Cat. No.: B2869886
CAS No.: 2503205-77-2
M. Wt: 417.465
InChI Key: DMHFUJLQRSCRME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)22-11-12-25-27(22)16-6-5-13-26(14-16)24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-12,16,21H,5-6,13-15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFUJLQRSCRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C(=CC=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

  • Piperidine substrate : 3-Aminopiperidine
  • Protecting agent : Fmoc chloride (9-Fluorenylmethyl chloroformate)
  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in anhydrous dichloromethane (DCM)
  • Temperature : 0–25°C
  • Reaction time : 4–6 hours

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Fmoc chloride, as shown:

$$
\text{Piperidine} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-piperidine} + \text{HCl}
$$

Key optimization parameters :

  • Maintaining anhydrous conditions to prevent hydrolysis of Fmoc chloride
  • Stoichiometric control (1.2 eq Fmoc-Cl per amine group) to minimize di-protection
Parameter Optimal Value Effect on Yield
Base DIPEA 92% yield
Solvent DCM 89% purity
Temperature 0°C → RT 95% conversion

Pyrazole Ring Formation via Cyclocondensation

The central pyrazole ring is constructed through a [3+2] cycloaddition strategy, utilizing the Fmoc-protected piperidine as a nucleophilic component.

Hydrazine-Based Cyclization

Reaction components :

  • Fmoc-piperidine-3-carbaldehyde
  • Ethyl propiolate (acetylene derivative)
  • Hydrazine hydrate (NH₂NH₂·H₂O)
  • Catalyst: p-Toluenesulfonic acid (pTSA) in ethanol

Mechanistic pathway :

  • Formation of hydrazone intermediate
  • 5-endo-dig cyclization to generate pyrazole core
  • Tautomerization to aromatic pyrazole system

$$
\text{Fmoc-piperidine-CHO} + \text{HC≡CCOOEt} \xrightarrow{\text{NH₂NH₂, pTSA}} \text{Pyrazole ester intermediate}
$$

Critical parameters :

  • Molar ratio of 1:1.05 (aldehyde:acetylene) prevents oligomerization
  • Strict pH control (4.5–5.5) ensures regioselective 1,3-substitution

Carboxylic Acid Functionalization

The terminal ester group undergoes hydrolysis to yield the target carboxylic acid functionality.

Saponification Conditions

  • Reagent : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1)
  • Temperature : 60°C, 8 hours
  • Workup : Acidification with citric acid to pH 2–3

$$
\text{Pyrazole-COOEt} \xrightarrow{\text{LiOH}} \text{Pyrazole-COOH} + \text{EtOH}
$$

Yield optimization :

Condition Yield Improvement Source
Microwave (100W) 15% faster
Phase transfer catalyst 88% → 93%

Industrial Scale-Up Considerations

Adapting laboratory synthesis for kilogram-scale production requires addressing three critical challenges:

Continuous Flow Protection

  • Microreactor systems enable rapid mixing of Fmoc chloride and piperidine
  • Benefits:
    • 40% reduction in reaction time
    • 99.8% conversion efficiency

Catalytic Cyclization

  • Immobilized lipase catalysts replace traditional acid catalysts
  • Advantages:
    • 50% reduction in waste generation
    • Recyclable for ≥10 batches

Green Hydrolysis

  • Supercritical CO₂ as reaction medium for ester hydrolysis
  • Eliminates organic solvent use
  • Achieves 91% yield with 99.5% purity

Analytical Characterization

Rigorous quality control ensures structural fidelity and purity:

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, pyrazole-H)
    δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic)
    δ 4.32 (m, 2H, Fmoc-CH₂)

  • HRMS (ESI+) :
    Calculated for C₂₇H₂₈N₃O₄ [M+H]⁺: 458.2078
    Found: 458.2075

Chromatographic Purity

Method Purity Parameters
HPLC (C18) 99.2% 0.1% TFA/MeCN gradient
UPLC-MS 99.8% ESI+ mode

Comparative Method Analysis

Evaluating three predominant synthetic routes reveals critical trade-offs:

Method Total Yield Purity Scalability Cost Index
Classical stepwise 61% 98.5% Moderate $$$$
Flow-optimized 78% 99.1% High $$$
Enzymatic 69% 99.6% Low $$$$$

Key observations :

  • Flow chemistry offers superior throughput for GMP manufacturing
  • Biocatalytic methods excel in niche applications requiring extreme purity

Emerging Synthetic Technologies

Photoredox Catalysis

  • Enables late-stage functionalization of pyrazole core
  • Demonstrated 85% yield in carboxyl group introduction

Machine Learning Optimization

  • Neural networks predict optimal reaction conditions:
    • 12% yield improvement over heuristic methods
    • 40% reduction in optimization time

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Fmoc-Protected Piperidine/Piperazine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Applications/Notes References
Target Compound (2059971-10-5) Piperidine-pyrazole Fmoc-piperidin-4-yl + pyrazole-3-COOH 417.46 Peptide synthesis, chiral intermediates
2-[4-Fmoc-piperazin-1-yl]acetic acid (180576-05-0) Piperazine Fmoc-piperazin-1-yl + acetic acid ~417.45 (calculated) Drug discovery, linker chemistry
(S)-1-Fmoc-2-piperidinecarboxylic Acid (86069-86-5) Piperidine Fmoc-piperidin-2-yl + carboxylic acid 353.39 Chiral building blocks, peptide design
2-(1-Fmoc-piperidin-4-yl)acetic acid Piperidine Fmoc-piperidin-4-yl + acetic acid 369.41 (calculated) Bioconjugation, prodrug synthesis
Fmoc-pyrrolidine-3-carboxylic acid derivatives (e.g., 193693-65-1) Pyrrolidine Fmoc-pyrrolidin-3-yl + carboxylic acid ~349.38 (average) Macrocycle synthesis, enzyme inhibitors

Key Comparative Insights

Substituent Position and Ring Size
  • Piperidine vs. Piperazine :

    • The target compound’s piperidine ring (6-membered, one nitrogen) offers greater conformational flexibility compared to piperazine (6-membered, two nitrogens), which may influence hydrogen-bonding interactions and solubility .
    • Piperazine derivatives (e.g., 180576-05-0) exhibit higher basicity due to the secondary amine, affecting reactivity in acidic/basic conditions.
  • Pyrazole vs. Acetic acid derivatives (e.g., 2-(1-Fmoc-piperidin-4-yl)acetic acid) prioritize simpler conjugation chemistry, such as amide bond formation .
Stereochemical Considerations
  • The (S)-configured 1-Fmoc-2-piperidinecarboxylic acid (86069-86-5) highlights the role of chirality in drug design, enabling enantioselective interactions with biological targets . In contrast, the target compound lacks stereochemical complexity but compensates with heterocyclic diversity.

Biological Activity

The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid (CAS Number: 2383990-48-3) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N2O6C_{27}H_{32}N_{2}O_{6}, with a molecular weight of 480.561 g/mol. The structure features a pyrazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC27H32N2O6
Molecular Weight480.561 g/mol
CAS Number2383990-48-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the fluorenylmethoxycarbonyl piperidine moiety. Specific methodologies can vary, but they often utilize coupling reactions and protection-deprotection strategies common in organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A study focusing on various pyrazole-based compounds demonstrated that modifications at specific positions significantly influence their cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups exhibited enhanced activity against AGS gastric cancer cells compared to those with electron-withdrawing groups .

Case Study: Cytotoxicity Evaluation
In one study, several pyrazole derivatives were tested for their cytotoxic effects on different cancer cell lines, revealing that compounds similar to this compound showed moderate to strong activity against AGS cells, with some derivatives outperforming established chemotherapeutic agents like oxaliplatin .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that certain substituted pyrazoles can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation. This activity is often linked to their ability to modulate cytokine production and inhibit pro-inflammatory enzymes .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve the inhibition of key signaling pathways associated with cell proliferation and inflammation. Pyrazoles have been shown to interact with various molecular targets, including enzymes involved in metabolic and signaling pathways crucial for cancer progression and inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundModerate to StrongModerate
Pyrazole derivative A (e.g., 1-thiocarbamoyl)StrongHigh
Pyrazole derivative B (e.g., N,N-diethylcarbamate)ModerateModerate

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